![molecular formula C13H9FN2O4S B14941076 methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B14941076.png)
methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate
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Overview
Description
Methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin . This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and an ethanoate moiety.
Preparation Methods
The synthesis of methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Properties
Molecular Formula |
C13H9FN2O4S |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-(2-fluorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C13H9FN2O4S/c1-20-10(17)6-9-12(19)16-13(21-9)15-11(18)7-4-2-3-5-8(7)14/h2-6H,1H3,(H,15,16,18,19)/b9-6- |
InChI Key |
FVKLSTUHDGYXFI-TWGQIWQCSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)NC(=NC(=O)C2=CC=CC=C2F)S1 |
Canonical SMILES |
COC(=O)C=C1C(=O)NC(=NC(=O)C2=CC=CC=C2F)S1 |
Origin of Product |
United States |
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